4-Isopropoxy-4-methylpiperidine
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Overview
Description
4-Isopropoxy-4-methylpiperidine is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an isopropoxy group and a methyl group attached to the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxy-4-methylpiperidine typically involves the reaction of 4-methylpiperidine with isopropyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropoxy-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Halogenated piperidine derivatives
Scientific Research Applications
4-Isopropoxy-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
Comparison with Similar Compounds
4-Methylpiperidine: Lacks the isopropoxy group, leading to different chemical properties and reactivity.
4-Isopropylpiperidine: Contains an isopropyl group instead of an isopropoxy group, affecting its solubility and biological activity.
4-Chloropiperidine: Substituted with a chlorine atom, resulting in distinct chemical behavior and applications.
Uniqueness: 4-Isopropoxy-4-methylpiperidine is unique due to the presence of both an isopropoxy group and a methyl group on the piperidine ring. This combination imparts specific chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-methyl-4-propan-2-yloxypiperidine |
InChI |
InChI=1S/C9H19NO/c1-8(2)11-9(3)4-6-10-7-5-9/h8,10H,4-7H2,1-3H3 |
InChI Key |
RAJHSMHREVLUKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CCNCC1)C |
Origin of Product |
United States |
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